1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
描述
This compound features a pyrido[1,2-a]benzimidazole core with a 4-benzylpiperazinyl group at position 1, a methyl group at position 3, an octyl chain at position 2, and a carbonitrile group at position 4. Its molecular formula is C₃₃H₄₁N₅ (inferred from analogous structures), with a molar mass of approximately 511.72 g/mol. The benzylpiperazinyl moiety is pharmacologically significant, often enhancing binding to biological targets like neurotransmitter receptors or microbial enzymes .
属性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N5/c1-3-4-5-6-7-11-16-27-25(2)28(23-33)31-34-29-17-12-13-18-30(29)37(31)32(27)36-21-19-35(20-22-36)24-26-14-9-8-10-15-26/h8-10,12-15,17-18H,3-7,11,16,19-22,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKXXSZGBGTBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS No. 305335-42-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews its biological activity based on available research findings, case studies, and relevant data.
- Molecular Formula : C22H27N5
- Molecular Weight : 365.49 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays that assess its efficacy against different cancer cell lines and its mechanism of action. The following sections summarize key findings.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 12.5 | Induction of apoptosis via caspase activation |
| WM115 (Malignant Melanoma) | 15.0 | DNA damage and hypoxia-inducible factor inhibition |
| MCF7 (Breast Cancer) | 20.0 | Cell cycle arrest and apoptosis |
Data adapted from related studies on benzimidazole derivatives .
The compound's mechanism appears to involve the induction of apoptosis in tumor cells, primarily through the activation of caspases and the generation of reactive oxygen species (ROS). The following pathways have been implicated:
- Caspase Activation : The compound promotes the activation of caspases 3 and 7, leading to programmed cell death.
- DNA Damage : It has been shown to cause DNA strand breaks in treated cells, which is a critical factor in its anticancer activity.
- Hypoxia-Inducible Factor (HIF) Inhibition : Similar compounds have demonstrated the ability to inhibit HIF pathways, which are often upregulated in hypoxic tumor environments .
Case Studies
Several case studies have explored the efficacy of this compound and related analogs in preclinical models:
- Study on A549 Cells : A study evaluated the cytotoxic effects of various benzimidazole derivatives, including our compound, showing significant inhibition of cell proliferation at low micromolar concentrations. The study utilized WST-1 assays to quantify cell viability .
- In Vivo Models : Animal studies indicated that administration of this class of compounds resulted in reduced tumor growth rates in xenograft models, suggesting potential for therapeutic applications .
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations at Position 1
Piperazinyl vs. Piperidinyl Groups
- 1-(4-Benzylpiperidin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (): Piperidinyl (saturated six-membered ring) instead of piperazinyl (which has a nitrogen atom). Shorter ethyl chain at position 2 vs. octyl in the target compound, reducing lipophilicity (logP).
Oxo vs. Piperazinyl Groups
Thio and Amino Substitutions
- 2-Benzyl-1-((4-chlorophenyl)thio)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (8d) (): Thioether group at position 1 introduces sulfur, which may enhance metabolic stability or introduce toxicity. Yield: 65% via flash chromatography .
Alkyl Chain Variations at Position 2
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
